molecular formula C10H12BF3KNO B7981991 Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate

Cat. No.: B7981991
M. Wt: 269.11 g/mol
InChI Key: JDSIHRDCLMYMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate is a chemical compound with the molecular formula C10H12BF3NO•K and a molecular weight of 269.11 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 4-(N-Propylaminocarbonyl)phenylboronic acid with potassium trifluoroborate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product. The industrial production also involves purification steps, such as crystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Potassium 4-(N-Propylaminocarbonyl)phenyltrifluroborate can be compared with other similar compounds, such as:

  • Potassium 4-(N-Methylaminocarbonyl)phenyltrifluroborate
  • Potassium 4-(N-Ethylaminocarbonyl)phenyltrifluroborate
  • Potassium 4-(N-Butylaminocarbonyl)phenyltrifluroborate

These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and applications .

Properties

IUPAC Name

potassium;trifluoro-[4-(propylcarbamoyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-2-7-15-10(16)8-3-5-9(6-4-8)11(12,13)14;/h3-6H,2,7H2,1H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSIHRDCLMYMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NCCC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.